Benzyl isocyanate

Description

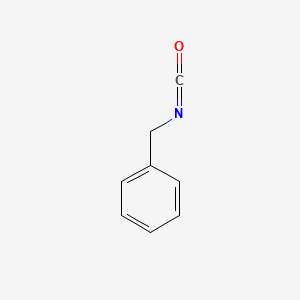

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

isocyanatomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNLNVZZTACNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863116 | |

| Record name | Benzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3173-56-6, 25550-57-6 | |

| Record name | Benzyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3173-56-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003173566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, isocyanatomethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025550576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I2LI357GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of benzyl (B1604629) isocyanate (C₈H₇NO). Benzyl isocyanate is a versatile organic compound widely utilized as a reagent in the synthesis of various biologically active molecules and polymers. This document details its fundamental physicochemical properties, spectroscopic signature, and characteristic reactions. Furthermore, it furnishes detailed experimental protocols for its synthesis, characterization, and key transformations, intended to serve as a valuable resource for researchers in organic synthesis and drug development.

Chemical Structure and Properties

This compound consists of a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group, C₆H₅CH₂) bonded to an isocyanate functional group (-N=C=O). The electrophilic carbon atom of the isocyanate group is highly susceptible to nucleophilic attack, defining the characteristic reactivity of this compound.

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇NO | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Appearance | Clear, colorless to pale yellow liquid | [3] |

| Boiling Point | 101-104 °C at 33 mmHg | [4] |

| Density | 1.078 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.526 | [4] |

| Flash Point | 45 °C (113 °F) | [5] |

| Solubility | Soluble in chloroform (B151607) and methanol. It hydrolyzes in water. | [5] |

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group, which typically appears around 2270-2250 cm⁻¹. Other characteristic absorptions include those for the aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1600 and 1450 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows a singlet for the two methylene protons (CH₂) at approximately 4.4 ppm. The five aromatic protons of the phenyl group usually appear as a multiplet in the range of 7.2-7.4 ppm.

-

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The isocyanate carbon (-N=C =O) resonates at around 125 ppm. The methylene carbon (C H₂) signal is observed near 45 ppm, and the aromatic carbons appear in the 127-137 ppm region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z = 133. A prominent fragment ion is often observed at m/z = 91, corresponding to the stable benzyl cation (C₇H₇⁺), formed by the loss of the NCO group.

Chemical Reactivity and Experimental Protocols

The isocyanate group in this compound is a powerful electrophile, readily reacting with a variety of nucleophiles. This reactivity is central to its utility in organic synthesis.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of benzylamine (B48309) with triphosgene (B27547) in the presence of a base.

Experimental Protocol: Synthesis of this compound from Benzylamine

-

Materials: Benzylamine, triphosgene, triethylamine (B128534), dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), 1,2-benzisothiazol-3-one.

-

Procedure:

-

To a solution of triphosgene (10 mmol) in DCM (20 ml), add a solution of benzylamine (10 mmol) in DCM (20 ml) dropwise.

-

Subsequently, add triethylamine (3 ml) in DCM (10 ml) dropwise to the reaction mixture.

-

Remove the solvent using a rotary evaporator.

-

Dissolve the resulting residue in DCM (20 ml) and add a solution of 1,2-benzisothiazol-3-one (10 mmol) in THF (20 ml).

-

Reflux the mixture for 30 minutes.

-

Remove the solvent via rotary evaporation to yield the crude product, which can be purified by distillation.[6]

-

Reactions with Nucleophiles

This compound reacts with alcohols to form carbamates, with amines to form ureas, and with water to form an unstable carbamic acid intermediate that decomposes to benzylamine and carbon dioxide. The benzylamine can then react with another molecule of this compound to form 1,3-dibenzylurea (B110378).

Experimental Protocol: Synthesis of Ethyl N-benzylcarbamate

-

Materials: this compound, anhydrous ethanol (B145695), anhydrous diethyl ether, triethylamine (optional catalyst).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

-

Add anhydrous ethanol (1.1 eq) to the solution. For a faster reaction, a catalytic amount of triethylamine (0.1 eq) can be added.

-

Stir the reaction mixture at room temperature. The reaction can be gently heated to reflux to increase the rate.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude ethyl N-benzylcarbamate can be purified by flash chromatography on silica (B1680970) gel or recrystallization.

-

Experimental Protocol: Synthesis of N-Benzyl-N'-phenylurea

-

Materials: this compound, aniline (B41778), water.

-

Procedure:

-

Dissolve aniline (10 mmol) in water and cool the mixture to 5 °C in an ice bath.

-

After 5 minutes, slowly add this compound (10 mmol) to the reaction mixture, ensuring the temperature does not exceed 5 °C.

-

As the reaction proceeds, a solid product will precipitate.

-

Stir the reaction mixture for 30 minutes at 5 °C.

-

Monitor the reaction by TLC.

-

Filter the solid product and wash the residue with water.

-

The obtained N-benzyl-N'-phenylurea is typically pure and does not require further purification.[7]

-

Experimental Protocol: Hydrolysis to 1,3-Dibenzylurea

-

Materials: this compound, water, organic solvent (e.g., acetone).

-

Procedure:

-

Dissolve this compound in a water-miscible organic solvent like acetone (B3395972) in a round-bottom flask.

-

Slowly add water to the solution while stirring. An exothermic reaction may be observed.

-

Continue stirring at room temperature until the reaction is complete (monitor by TLC or IR spectroscopy for the disappearance of the isocyanate peak).

-

The precipitated 1,3-dibenzylurea can be collected by filtration, washed with water, and dried.

-

Visualization of Chemical Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic and reactive pathways of this compound.

Caption: Synthesis of this compound and its key reactions with nucleophiles.

Safety and Handling

This compound is a flammable liquid and vapor. It is toxic if swallowed and may be fatal if inhaled. It causes skin and serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and highly reactive chemical intermediate with significant applications in organic synthesis, particularly in the preparation of pharmaceuticals and other functional materials. A thorough understanding of its chemical properties, structure, and reactivity, as detailed in this guide, is essential for its safe and effective use in a research and development setting. The provided experimental protocols offer a practical foundation for the synthesis and derivatization of this important compound.

References

- 1. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 2. NMR Sample Preparation [nmr.chem.umn.edu]

- 3. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Sample preparation GC-MS [scioninstruments.com]

- 5. Operating Instructions for Abbé Refractometers | Chem Lab [chemlab.truman.edu]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. arabjchem.org [arabjchem.org]

Benzyl isocyanate molecular weight and formula

An In-depth Technical Guide on Benzyl (B1604629) Isocyanate: Molecular Weight and Formula

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is critical. This document provides a concise technical summary of the molecular weight and chemical formula for benzyl isocyanate.

Core Molecular Data

This compound is an organic compound utilized in various synthetic applications within the pharmaceutical and chemical industries.[1][2] Its key identifiers are its molecular formula and molecular weight, which are fundamental for stoichiometric calculations, analytical characterization, and chemical database management.

The empirical and molecular formula of this compound has been determined to be C₈H₇NO.[2][3][4][5][6] This formula indicates that each molecule is composed of eight carbon atoms, seven hydrogen atoms, one nitrogen atom, and one oxygen atom.

Based on this formula, the molecular weight of this compound is approximately 133.15 g/mol .[2][3][4][5] A more precise value is 133.1473 g/mol .[6]

Data Summary Table

For ease of reference and comparison, the core quantitative data for this compound is summarized in the table below.

| Property | Value | Citations |

| Molecular Formula | C₈H₇NO | [2][3][4][5][6] |

| Molecular Weight | 133.15 g/mol | [2][3][4][5] |

| 133.1473 g/mol | [6] | |

| IUPAC Name | isocyanatomethylbenzene | [4] |

| CAS Registry Number | 3173-56-6 | [4][6] |

Logical Relationship Diagram

The following diagram illustrates the logical flow from the elemental composition to the final molecular properties of the compound.

References

- 1. This compound – general description and application [georganics.sk]

- 2. This compound | 3173-56-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. This compound | 3173-56-6 [chemicalbook.com]

- 4. This compound | C8H7NO | CID 76639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 99+% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 6. This compound [webbook.nist.gov]

An In-depth Technical Guide to the Synthesis of Benzyl Isocyanate from Benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing benzyl (B1604629) isocyanate from benzylamine (B48309). The document details both traditional phosgene-based methods and modern phosgene-free alternatives, offering in-depth experimental protocols, quantitative data for comparison, and logical workflow diagrams to support research and development in chemical synthesis and drug discovery.

Introduction

Benzyl isocyanate is a valuable reagent and intermediate in organic synthesis, widely utilized in the preparation of pharmaceuticals, agrochemicals, and polyurethane materials. Its reactivity, particularly with nucleophiles such as alcohols and amines, allows for the straightforward introduction of a benzylcarbamoyl moiety, a common structural motif in biologically active compounds. The synthesis of this compound from the readily available precursor, benzylamine, can be accomplished through several distinct pathways, each with its own set of advantages and challenges regarding safety, yield, and scalability. This guide focuses on the most prevalent and practical methods, providing the necessary technical details for laboratory-scale synthesis.

Phosgene-Based Synthetic Routes

The reaction of primary amines with phosgene (B1210022) or its derivatives is the most traditional and industrially established method for isocyanate synthesis. This approach is characterized by high yields and product purity. However, the extreme toxicity of phosgene gas necessitates stringent safety precautions and specialized equipment. Safer, solid phosgene equivalents like triphosgene (B27547) are now commonly used in laboratory settings.

Synthesis using Triphosgene

Triphosgene (bis(trichloromethyl) carbonate) serves as a solid, crystalline substitute for phosgene gas, making it significantly safer and easier to handle. In the presence of a tertiary amine base, it decomposes in situ to generate phosgene, which then reacts with benzylamine.

The overall reaction is as follows:

3 C₆H₅CH₂NH₂ + (Cl₃CO)₂CO → 3 C₆H₅CH₂NCO + 6 HCl

The hydrogen chloride byproduct is neutralized by a base, typically triethylamine (B128534).

Figure 1: Workflow for this compound Synthesis via Triphosgene.

Experimental Protocol: Synthesis of this compound using Triphosgene [1][2][3]

-

Materials:

-

Benzylamine (10.0 mmol, 1.07 g)

-

Triphosgene (3.9 mmol, 1.16 g, 0.39 eq.)

-

Triethylamine (30.0 mmol, 3.04 g, 4.2 mL)

-

Anhydrous Dichloromethane (DCM, 50 mL)

-

-

Procedure:

-

To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of triphosgene (3.9 mmol) in 20 mL of anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare a solution of benzylamine (10.0 mmol) and triethylamine (30.0 mmol) in 30 mL of anhydrous DCM.

-

Add the benzylamine/triethylamine solution dropwise to the stirred triphosgene solution over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

The reaction mixture will form a slurry of triethylamine hydrochloride. Filter the mixture to remove the salt and wash the solid with a small amount of fresh DCM.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

-

Two-Step Phosgenation Process

This industrial method involves a "cold" phosgenation step to form an intermediate carbamoyl (B1232498) chloride, followed by a "hot" phosgenation step to convert the intermediate to the isocyanate.[4][5] This staged approach helps to control the reaction and minimize the formation of urea (B33335) byproducts.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. US2847440A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

- 5. US2875226A - Process for the preparation of isocyanates - Google Patents [patents.google.com]

Spectroscopic Profile of Benzyl Isocyanate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl (B1604629) isocyanate (C₈H₇NO), a key reagent in synthetic organic chemistry. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for easy reference and comparison. Detailed, representative experimental protocols for acquiring such spectra are also provided to assist researchers in their laboratory work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the ¹H and ¹³C NMR data for benzyl isocyanate, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

Table 1: ¹H NMR Chemical Shifts and Multiplicities for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.35 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.45 | Singlet | 2H | Methylene protons (-CH₂-) |

Data sourced from SpectraBase.[1]

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~125 | Isocyanate C (-NCO) |

| ~47 | Methylene C (-CH₂) |

Data sourced from PubChem and other databases.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by a strong absorption band for the isocyanate group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~2250 | Strong, Sharp | Asymmetric stretch of the isocyanate group (-N=C=O) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~1600, ~1500, ~1450 | Medium to Weak | Aromatic C=C stretching vibrations |

| ~1420 | Medium | CH₂ scissoring |

| ~740, ~700 | Strong | C-H out-of-plane bending for a monosubstituted benzene (B151609) ring |

Data sourced from the NIST WebBook and PubChem.[2][3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |

| 133 | Moderate | [C₈H₇NO]⁺˙ (Molecular Ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 65 | Moderate | [C₅H₅]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[3]

Experimental Protocols

The following sections outline typical experimental procedures for acquiring the spectroscopic data presented above. It is important to note that these are generalized protocols, and specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300-600 MHz for ¹H nuclei is typically used.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence is used.

-

Number of Scans: 8 to 16 scans are typically acquired to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is set between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm is used.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is common.

-

Spectral Width: A spectral width of approximately 0-220 ppm is used.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase- and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Neat Liquid): A single drop of neat this compound is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR) is used.[2]

-

Acquisition Parameters:

-

Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is commonly used.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: A background spectrum of the clean ATR crystal or salt plates is first recorded and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification, or by a direct insertion probe. The sample is vaporized in the ion source.

-

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

-

Ionization Parameters:

-

Electron Energy: The sample molecules in the gas phase are bombarded with electrons having a standard energy of 70 electron volts (eV).[4]

-

Ion Source Temperature: The ion source is typically maintained at a temperature between 150-250 °C.

-

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: The detector records the abundance of each ion, and a mass spectrum is generated, plotting relative intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

References

Benzyl isocyanate reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Benzyl (B1604629) Isocyanate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl isocyanate (C₆H₅CH₂NCO) is a valuable and versatile reagent in organic synthesis, primarily utilized for its ability to readily react with a wide range of nucleophiles. The electrophilic nature of the isocyanate functional group makes it a key building block for the synthesis of various important molecular scaffolds, particularly substituted ureas and carbamates. These motifs are prevalent in a multitude of biologically active compounds, including approved pharmaceuticals and drug candidates, as well as in the development of advanced polymer materials.

This technical guide provides a comprehensive examination of the core reactivity of this compound with common nucleophiles, including amines, alcohols, and water. It delves into the underlying reaction mechanisms, presents quantitative data on reactivity and yields, and offers detailed experimental protocols for key transformations. The information is intended to serve as a practical resource for researchers and professionals engaged in chemical synthesis and drug development.

Core Principles of this compound Reactivity

The reactivity of the isocyanate group (-N=C=O) is dominated by the highly electrophilic character of the central carbon atom. This electrophilicity arises from the cumulative electron-withdrawing inductive effects of the adjacent, more electronegative nitrogen and oxygen atoms. Consequently, the isocyanate carbon is highly susceptible to attack by nucleophiles.

The general reaction mechanism is a nucleophilic addition, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This is typically followed by a rapid proton transfer to the nitrogen atom, yielding the final stable adduct.

Several factors critically influence the rate and outcome of these reactions:

-

Nucleophilicity: The reaction rate is directly proportional to the strength of the nucleophile. Stronger nucleophiles, such as primary aliphatic amines, react much more rapidly than weaker ones, like tertiary alcohols.

-

Steric Hindrance: Bulky substituents on either the this compound or the nucleophile can impede the approach to the electrophilic carbon, thereby reducing the reaction rate.[1][2]

-

Electronic Effects: Electron-withdrawing groups on the aromatic ring of the benzyl moiety can enhance the electrophilicity of the isocyanate carbon, leading to faster reaction rates. Conversely, electron-donating groups tend to decrease reactivity.[2][3]

-

Catalysis: While reactions with strong nucleophiles like amines are often spontaneous and rapid, reactions with weaker nucleophiles such as alcohols typically require a catalyst to proceed at a reasonable rate.[4] Tertiary amines and various organometallic compounds are commonly employed for this purpose.

Reaction with Amines: Synthesis of Substituted Ureas

The reaction between this compound and primary or secondary amines is a highly efficient and widely used method for the synthesis of 1,3-disubstituted ureas. This transformation is generally fast, high-yielding, and proceeds under mild conditions.[5]

Mechanism

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the isocyanate carbon. A subsequent proton transfer from the nitrogen of the amine to the nitrogen of the isocyanate yields the stable urea (B33335) product. The reaction is typically irreversible.

Reactivity Trends

The reactivity of amines with this compound is governed by their basicity and steric profile:

-

Primary vs. Secondary Amines: Primary amines are generally more reactive than secondary amines due to reduced steric hindrance around the nitrogen atom.[1]

-

Aliphatic vs. Aromatic Amines: Aliphatic amines are stronger bases and thus more nucleophilic than aromatic amines, resulting in significantly faster reaction rates.[4]

Quantitative Data: Synthesis of Ureas

The following table summarizes typical reaction conditions and yields for the reaction of this compound with various amines.

| Nucleophile (Amine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzylamine (B48309) | Dichloromethane (DCM) | Room Temp. | 2 - 4 | > 90 | [5] |

| Piperidine | Dichloromethane (DCM) | Room Temp. | 2 - 4 | > 95 | [5] |

| Aniline | Dichloromethane (DCM) | Room Temp. | 4 - 8 | 85 - 95 | [5] |

| m-Anisidine (B1676023) | Acetonitrile (B52724) (crude mixture) | 35 | 20 | 60 - 99 | [6][7] |

Experimental Protocol: Synthesis of N-benzyl-N'-(4-methoxyphenyl)urea [6][7]

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve m-anisidine (1.1 equivalents) in anhydrous acetonitrile.

-

Reagent Addition: To the stirred solution, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at 35°C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or UPLC-MS.

-

Workup and Isolation: Upon completion, cool the reaction mixture. If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the pure urea derivative.

Reaction with Alcohols: Synthesis of Carbamates (Urethanes)

The reaction of this compound with alcohols produces carbamates, also known as urethanes. This reaction is fundamental to the polyurethane industry. Compared to the reaction with amines, the alcoholysis of isocyanates is considerably slower and often requires catalysis.[4][8]

Mechanism and Catalysis

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. This reaction is often catalyzed by tertiary amines (e.g., DABCO) or organometallic compounds. The catalyst is believed to activate the alcohol by forming a hydrogen-bonded complex, increasing its nucleophilicity.[9]

Reactivity Trends

The rate of carbamate (B1207046) formation is influenced by the structure of the alcohol:

-

Primary > Secondary > Tertiary: The reactivity of alcohols follows the order: primary > secondary > tertiary.[8] This trend is primarily attributed to increasing steric hindrance around the hydroxyl group.

Quantitative Data: Synthesis of Carbamates

Benzyl-substituted isocyanates generally react more slowly with alcohols than their phenyl-substituted counterparts, but they exhibit higher activation energies.[10][11]

| Nucleophile (Alcohol) | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |

| Ethanol | Toluene | 30 - 40 | None | (Kinetics Studied) | [10][11] |

| Benzyl Alcohol | Dichloromethane | Reflux | Triethylamine | (Typical) High | General Knowledge |

| Isopropanol | Hexane (B92381) | Room Temp. | None | (Slow, crystallizes out) | [12] |

Experimental Protocol: General Synthesis of an O-Alkyl Carbamate [12]

-

Reaction Setup: In a small vial, add the desired alcohol (e.g., benzyl alcohol, 1.0 equivalent) and dissolve it in an anhydrous, non-polar solvent like hexane (e.g., 1 M concentration).

-

Reagent Addition: To this solution, add this compound (1.1 equivalents) dropwise while stirring at room temperature.

-

Reaction and Crystallization: Stir the mixture. For many primary and secondary alcohols, the resulting O-alkyl carbamate product is insoluble in hexane and will crystallize out of the solution as it forms. The reaction can be monitored by observing the formation of these crystals.

-

Isolation: Once the reaction is complete (typically indicated by the cessation of crystal formation, which can take from 1 to 16 hours), collect the crystalline product by vacuum filtration.

-

Purification: Wash the collected crystals with a small amount of cold hexane to remove any unreacted starting materials. The product is often pure enough for subsequent use without further purification.

Reaction with Water: Hydrolysis

The reaction of this compound with water is an important consideration, as it can be a significant competing pathway if moisture is not excluded from the reaction system. The reaction is complex and ultimately leads to the formation of a disubstituted urea.[13]

Mechanism

-

Carbamic Acid Formation: Water acts as a nucleophile, attacking the isocyanate to form an unstable benzylcarbamic acid intermediate.

-

Decarboxylation: The carbamic acid readily undergoes decarboxylation to produce benzylamine and carbon dioxide gas.

-

Urea Formation: The newly formed benzylamine is a potent nucleophile and rapidly reacts with a second molecule of this compound to yield 1,3-dibenzylurea.

Due to this pathway, rigorous exclusion of moisture using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is critical for achieving high yields in reactions with other, less reactive nucleophiles like alcohols.

General Experimental Workflow

The following diagram outlines a typical workflow for conducting reactions with this compound.

Conclusion

This compound is a powerful electrophile that serves as a cornerstone for the synthesis of ureas and carbamates. Its reactions are governed by predictable principles of nucleophilicity, sterics, and electronics. The reaction with amines is typically rapid and high-yielding, providing straightforward access to substituted ureas. In contrast, reactions with alcohols are slower and often necessitate catalysis to achieve efficient formation of carbamates. A critical consideration in all applications is the competing hydrolysis reaction, which underscores the need for anhydrous conditions to prevent the formation of undesired urea byproducts. By understanding these core reactivity principles and employing the appropriate experimental protocols, researchers can effectively harness the synthetic potential of this compound in drug discovery and materials science.

Safety Note: this compound, like other isocyanates, is toxic, a lachrymator, and a respiratory sensitizer. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]

- 4. poliuretanos.net [poliuretanos.net]

- 5. benchchem.com [benchchem.com]

- 6. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzylic C–H isocyanation/amine coupling sequence enabling high-throughput synthesis of pharmaceutically relevant ureas - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02049H [pubs.rsc.org]

- 8. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 9. pubs.acs.org [pubs.acs.org]

- 10. electronicsandbooks.com [electronicsandbooks.com]

- 11. researchgate.net [researchgate.net]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. This compound – general description and application [georganics.sk]

An In-depth Technical Guide to the Health and Safety of Benzyl Isocyanate

This guide provides comprehensive health and safety information for benzyl (B1604629) isocyanate (CAS No. 3173-56-6), intended for researchers, scientists, and professionals in drug development. It covers toxicological data, handling procedures, and emergency responses, presenting quantitative data in structured tables and logical workflows as diagrams.

Hazard Identification and Classification

Benzyl isocyanate is classified as a hazardous chemical under the Globally Harmonized System (GHS). It is a flammable liquid and vapor that is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It causes serious eye and skin irritation and may lead to allergic skin reactions or asthma-like symptoms if inhaled.[2][4][5]

1.1 GHS Hazard Statements

-

H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[2][6]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4][5][6]

The primary hazards associated with this compound are its toxicity, flammability, and reactivity, particularly with water. It is also a lachrymator, a substance that causes tearing.[1] The following diagram illustrates the relationship between these core hazards.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4][7] However, available data indicates it is acutely toxic via oral, dermal, and inhalation routes.[2][3]

2.1 Health Effects

-

Inhalation: Toxic if inhaled, causing respiratory irritation.[1][6] It may provoke allergy or asthma symptoms, and prolonged exposure can lead to reactive airways dysfunction syndrome (RADS).[6] Symptoms can include a burning sensation in the chest and delayed pulmonary edema.[8]

-

Skin Contact: Toxic upon contact with skin, causing irritation.[1][6] It may also cause an allergic skin reaction (sensitization).[2][4]

-

Eye Contact: Causes serious eye irritation and is a lachrymator.[1][6]

-

Ingestion: Toxic if swallowed.[1][6] May cause gastrointestinal irritation with symptoms like nausea and vomiting.[8]

-

Chronic Exposure: Asthma-like symptoms may persist for months or years after exposure ceases.[6] Repeated exposure may cause dizziness, headache, and lung irritation.[7]

2.2 Experimental Protocols Detailed experimental methodologies for the toxicological assessment of this compound are not provided in standard Safety Data Sheets. These documents are summaries of results. For specific protocols (e.g., OECD, EPA guidelines) used in toxicity testing, direct reference to the original toxicological studies would be required. Such studies are not available in the public search results.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO | [1][2] |

| Molecular Weight | 133.15 g/mol | [1][2] |

| Appearance | Clear, colorless to very light yellow liquid | [1][5][8] |

| Odor | Odorless | [1][2] |

| Boiling Point | 101 - 104 °C @ 33 mmHg | [2] |

| Flash Point | 45 °C / 113 °F | [2] |

| Density | 1.078 g/mL at 25 °C | [9] |

| Refractive Index | n20/D 1.526 | |

| Water Solubility | Immiscible (hydrolyzes) | [8][9] |

Handling, Storage, and Exposure Controls

4.1 Handling

-

Avoid all personal contact, including inhalation of vapors.[6]

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[8]

-

Employ explosion-proof equipment and non-sparking tools.[1][8]

-

Ground and bond containers during material transfer to prevent static discharge.[1][8]

-

Do not eat, drink, or smoke when using this product.[6]

-

Wash hands and any exposed skin thoroughly after handling.[1]

4.2 Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][4][6]

-

Keep containers tightly closed to protect from moisture, as the substance is moisture-sensitive.[1][2][3]

-

Store in a flammables-designated area, away from heat, sparks, and open flames.[1][8]

4.3 Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Use local exhaust ventilation or a process enclosure to control airborne levels. Ventilation equipment should be explosion-resistant.[2][6] Eyewash stations and safety showers must be readily accessible.[3]

-

Respiratory Protection: For inadequate ventilation, wear a NIOSH/MSHA-approved full-facepiece airline respirator.[1][3] Standard organic vapor respirators will not adequately absorb isocyanate vapors.[6]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][8]

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or butyl rubber.[10]

-

Skin and Body Protection: Wear protective clothing to prevent skin exposure.[3][8]

Stability and Reactivity

-

Reactivity: May be violently or explosively reactive.[6]

-

Chemical Stability: Stable under normal conditions but is sensitive to moisture.[2][3]

-

Conditions to Avoid: Keep away from heat, sparks, open flames, and other ignition sources.[1][6] Avoid excess heat and incompatible products.[2]

-

Incompatible Materials: Avoid contact with acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[1][2][3]

-

Hazardous Decomposition Products: During a fire, irritating and toxic gases may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[2][3]

-

Hazardous Polymerization: Hazardous polymerization will not occur.[2][6]

First Aid and Firefighting Measures

6.1 First Aid Measures

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][6]

-

Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of water and soap.[4][6] Seek medical attention if irritation or a rash occurs.[6]

-

Eye Contact: Immediately hold eyelids apart and flush continuously with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][4]

6.2 Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide.[4][6] Water mist may be used to cool closed containers.[1][2]

-

Unsuitable Extinguishing Media: Do not use foam or water directly on the substance.[4]

-

Specific Hazards: Flammable liquid and vapor. Vapors may travel to an ignition source and flash back.[1][2] Containers may explode when heated.[1][2]

-

Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[1][6]

Accidental Release and Disposal

7.1 Accidental Release Measures For any spill, immediately remove all ignition sources, ensure adequate ventilation, and wear appropriate PPE.

-

Minor Spills: Absorb the spill with inert material such as sand, earth, or vermiculite.[6] Collect the residue into a labeled, flammable waste container for disposal.[6]

-

Major Spills: Evacuate personnel and move upwind.[6] Alert the fire brigade.[6] Contain the spill and prevent it from entering drains or waterways.[6] Use spark-free tools and explosion-proof equipment for cleanup.[6] Water spray can be used to disperse vapors.[6]

The following diagram outlines a general workflow for responding to a this compound spill.

7.2 Disposal Considerations Waste is classified as hazardous.[1] Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[1][4][6] Do not dispose of with municipal waste.[4] Empty containers retain product residue and can be dangerous.[1]

Transport Information

This compound is regulated for transport. The following table provides classification details.

| Regulation | UN Number | Proper Shipping Name | Hazard Class | Subsidiary Hazard | Packing Group |

| DOT | UN3080 | ISOCYANATES, TOXIC, FLAMMABLE, N.O.S. (this compound) | 6.1 | 3 | II |

| ADR/RID | 3080 | ISOCYANATES, TOXIC, FLAMMABLE, N.O.S. (this compound) | |||

| IMDG | 3080 | ISOCYANATES, TOXIC, FLAMMABLE, N.O.S. (this compound) | |||

| IATA | UN3080 | ISOCYANATES, TOXIC, FLAMMABLE, N.O.S. (this compound) | 6.1 | 3 | II |

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. georganics.sk [georganics.sk]

- 5. This compound – general description and application [georganics.sk]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound(3173-56-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. This compound | 3173-56-6 [chemicalbook.com]

- 10. What PPE is required when working with isocyanates? [sysco-env.co.uk]

A Comprehensive Technical Guide to the Solubility of Benzyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of benzyl (B1604629) isocyanate in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on providing a robust experimental protocol for determining solubility, alongside qualitative descriptions and illustrative data to guide researchers in solvent selection and experimental design.

Introduction to Benzyl Isocyanate

This compound (C₈H₇NO) is a versatile reagent in organic synthesis, frequently utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity is centered on the isocyanate group (-N=C=O), which readily participates in addition reactions with nucleophiles. Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Key Properties:

-

Boiling Point: 101-104 °C at 33 mmHg[2]

-

Density: Approximately 1.078 g/mL at 25 °C

This compound is generally described as being soluble in common organic solvents. However, it is highly sensitive to moisture and readily hydrolyzes in water. It is also known to be slightly soluble in chloroform (B151607) and methanol.[2][3][4]

Illustrative Solubility Data

| Solvent | Solvent Type | Illustrative Solubility ( g/100 mL) at 25°C |

| Toluene | Aromatic Hydrocarbon | > 50 (Miscible) |

| Dichloromethane | Halogenated Hydrocarbon | > 50 (Miscible) |

| Acetone | Ketone | > 40 |

| Ethyl Acetate | Ester | > 35 |

| Acetonitrile | Nitrile | > 30 |

| Tetrahydrofuran (THF) | Ether | > 45 |

| N,N-Dimethylformamide (DMF) | Amide | > 50 (Miscible) |

| Methanol* | Protic Alcohol | ~15 (Reacts) |

| Chloroform | Halogenated Hydrocarbon | ~20 |

| Hexane | Aliphatic Hydrocarbon | < 5 |

Note: Isocyanates can react with protic solvents like alcohols. While appearing to dissolve, a chemical reaction to form a urethane (B1682113) is likely occurring. Therefore, the use of protic solvents is generally not recommended unless a reaction is intended.

Experimental Protocol for Determining Solubility

The following is a detailed gravimetric method for determining the solubility of this compound in a given organic solvent. This method is straightforward and relies on accurately weighing the amount of solute that can be dissolved in a specific volume of solvent.

3.1. Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of interest

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks (various sizes)

-

Glass vials with screw caps

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Pipettes

-

Evaporating dish or pre-weighed beaker

-

Drying oven or vacuum desiccator

-

Fume hood

3.2. Procedure

-

Preparation of a Saturated Solution:

-

In a glass vial, add an excess amount of this compound to a known volume of the anhydrous organic solvent. An excess is ensured when a small amount of undissolved this compound remains visible.

-

Seal the vial tightly to prevent solvent evaporation and atmospheric moisture contamination.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (a minimum of 24 hours is recommended, with periodic shaking).

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least one hour to allow any undissolved material to settle.

-

Carefully draw a known volume (e.g., 5.00 mL) of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporating dish or beaker. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Solute Quantification:

-

Place the evaporating dish in a fume hood and allow the solvent to evaporate gently. This can be accelerated by a gentle stream of nitrogen.

-

Once the bulk of the solvent has evaporated, transfer the dish to a drying oven set to a temperature below the boiling point of this compound but sufficient to remove residual solvent (e.g., 40-50 °C). Alternatively, a vacuum desiccator can be used.

-

Periodically remove the dish, allow it to cool to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant weight is achieved (i.e., the difference between two consecutive weighings is negligible).

-

3.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + solute) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

3.4. Safety Precautions

-

This compound is toxic and a lachrymator. All handling should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ensure all glassware is dry to prevent hydrolysis of the this compound.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for a process involving this compound depends on several factors, with solubility being a primary consideration. The following diagram illustrates a logical workflow for solvent selection.

Caption: Workflow for this compound Solvent Selection.

This guide provides a foundational understanding of this compound's solubility. For any critical application, it is strongly recommended that researchers determine the solubility experimentally using the protocol provided.

References

A Technical Guide to the Moisture Sensitivity and Hydrolysis of Benzyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzyl (B1604629) isocyanate is a colorless to pale yellow liquid that is highly reactive towards nucleophiles such as alcohols, amines, and, most notably, water. This reactivity is centered on the electrophilic carbon atom of the isocyanate group (-N=C=O). The presence of moisture can lead to the rapid degradation of benzyl isocyanate, impacting reaction yields, product purity, and the stability of formulations. A thorough understanding of its hydrolysis is therefore critical for its effective use in research and drug development.

The Chemistry of this compound Hydrolysis

The reaction of this compound with water proceeds through a multi-step mechanism, ultimately leading to the formation of benzylamine (B48309) and N,N'-dibenzylurea.

Reaction Pathway

The hydrolysis of this compound is initiated by the nucleophilic attack of a water molecule on the carbonyl carbon of the isocyanate group. This forms an unstable carbamic acid intermediate. The carbamic acid then rapidly decarboxylates to yield benzylamine and carbon dioxide. The newly formed benzylamine, being a potent nucleophile, can then react with another molecule of this compound to produce N,N'-dibenzylurea.

Factors Influencing Hydrolysis Rate

Several factors can influence the rate of this compound hydrolysis:

-

Moisture Content: The rate of hydrolysis is directly proportional to the concentration of water in the reaction medium.

-

Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

-

pH: The hydrolysis of isocyanates can be catalyzed by both acids and bases. The reaction is generally faster at higher pH values due to the increased concentration of the more nucleophilic hydroxide (B78521) ion.

-

Solvent: The polarity and protic nature of the solvent can significantly affect the stability of this compound. Protic solvents, such as alcohols, can react directly with the isocyanate group, while polar aprotic solvents may influence the reaction rate by stabilizing charged intermediates.

-

Catalysts: The hydrolysis reaction can be accelerated by various catalysts, including tertiary amines and organometallic compounds.

Quantitative Data on Isocyanate Hydrolysis

While specific kinetic data for the hydrolysis of this compound is scarce in the published literature, data from structurally similar isocyanates, such as phenyl isocyanate and p-tolyl isocyanate, can provide valuable insights. It is important to note that the benzyl group's electronic and steric properties will influence the precise reaction rates.

| Isocyanate | Reaction Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |

| Phenyl Isocyanate | Uncatalyzed hydrolysis in water | - | - | General literature |

| p-Tolyl Isocyanate | Hydrolysis in DMF | k₁ = 42.39 L·mol⁻¹·min⁻¹ (isocyanate + water -> amine) | Ea₁ = 33.02 kJ·mol⁻¹ | [1] |

| p-Tolyl Isocyanate | Hydrolysis in DMF | k₂ = 476.3 L·mol⁻¹·min⁻¹ (isocyanate + amine -> urea) | Ea₂ = not specified | [1] |

Note: The provided data for p-tolyl isocyanate is for the two main reaction steps in the overall hydrolysis process in a specific solvent system and should be used as a qualitative guide for the reactivity of this compound.

Experimental Protocols for Studying Hydrolysis

The hydrolysis of this compound can be monitored using a variety of analytical techniques. The choice of method will depend on the specific experimental conditions and the information required.

Titration Method for NCO Content

This method determines the concentration of unreacted isocyanate groups by back-titration with dibutylamine.

Principle: An excess of a standard solution of di-n-butylamine in a non-reactive solvent is added to the sample containing this compound. The amine reacts with the isocyanate to form a urea. The unreacted amine is then titrated with a standard solution of hydrochloric acid.

Procedure:

-

Accurately weigh a sample of the reaction mixture into a dry flask.

-

Add a known excess of a standard solution of di-n-butylamine in a suitable solvent (e.g., toluene).

-

Allow the reaction to proceed for a specified time (e.g., 15 minutes) with stirring.

-

Add a suitable solvent (e.g., isopropanol) to quench the reaction and dissolve the components.

-

Titrate the excess di-n-butylamine with a standard solution of hydrochloric acid using a potentiometric endpoint or a suitable indicator.

-

Perform a blank titration without the this compound sample to determine the initial amount of di-n-butylamine.

-

Calculate the percentage of NCO groups remaining in the sample.

In-situ Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for real-time monitoring of the hydrolysis reaction.

Principle: The isocyanate group has a strong and characteristic absorption band in the infrared spectrum, typically between 2250 and 2285 cm⁻¹. The disappearance of this peak over time can be used to monitor the progress of the hydrolysis reaction.

Procedure:

-

Set up a reaction vessel equipped with an in-situ FTIR probe (e.g., an ATR probe).

-

Charge the reactor with the solvent and this compound.

-

Initiate the hydrolysis by adding a known amount of water.

-

Continuously collect FTIR spectra of the reaction mixture over time.

-

Monitor the decrease in the integrated area of the isocyanate peak at ~2270 cm⁻¹ to determine the reaction kinetics.

Chromatographic Methods (GC-MS and HPLC)

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are valuable for identifying and quantifying the products of hydrolysis.

4.3.1. GC-MS Analysis

Principle: GC-MS separates volatile and semi-volatile compounds in a mixture, which are then identified by their mass spectra. This is particularly useful for identifying benzylamine and other potential byproducts.

Procedure:

-

At various time points, withdraw an aliquot of the reaction mixture.

-

Quench the reaction if necessary (e.g., by derivatization of the remaining isocyanate).

-

Extract the products with a suitable organic solvent (e.g., dichloromethane).

-

Analyze the extract by GC-MS.

-

Identify and quantify the hydrolysis products by comparing their retention times and mass spectra to those of authentic standards.

4.3.2. HPLC Analysis

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. It is well-suited for the analysis of both the starting material and the less volatile urea product.

Procedure:

-

At various time points, withdraw an aliquot of the reaction mixture.

-

Dilute the sample with a suitable solvent (e.g., acetonitrile/water).

-

Analyze the sample by reverse-phase HPLC with UV detection.

-

Monitor the decrease in the peak corresponding to this compound and the increase in the peaks corresponding to benzylamine and N,N'-dibenzylurea.

-

Quantify the components by using calibration curves generated from standard solutions.

Implications for Drug Development

The high moisture sensitivity of this compound has several important implications for its use in drug development:

-

Synthesis: Reactions involving this compound must be carried out under strictly anhydrous conditions to maximize yield and purity. This includes the use of dry solvents, inert atmospheres (e.g., nitrogen or argon), and careful handling to avoid exposure to atmospheric moisture.

-

Purification and Isolation: The work-up and purification of products derived from this compound must be designed to minimize contact with water.

-

Formulation: The presence of residual unreacted this compound in a drug substance can lead to instability and the formation of degradation products upon storage, particularly in formulations containing water or other nucleophilic excipients.

-

Analytical Method Development: Robust analytical methods are required to quantify residual this compound and its hydrolysis products in drug substances and drug products to ensure their quality and stability.

Conclusion

This compound is a valuable but highly moisture-sensitive reagent. A thorough understanding of its hydrolysis pathway, the factors that influence its rate, and the analytical techniques for its study is essential for its successful application in research and pharmaceutical development. While specific kinetic data for this compound hydrolysis remains an area for further investigation, the principles and methodologies outlined in this guide provide a solid foundation for managing its reactivity and ensuring the quality and stability of the resulting products. The use of anhydrous techniques and appropriate analytical monitoring are paramount to mitigating the challenges posed by the moisture sensitivity of this important synthetic building block.

References

A Comprehensive Technical Guide to the Storage and Handling of Benzyl Isocyanate

For researchers, scientists, and professionals in drug development, the safe handling and storage of reactive chemical intermediates are paramount. Benzyl (B1604629) isocyanate, a key reagent in organic synthesis, requires stringent safety protocols due to its reactivity and toxicity. This guide provides an in-depth overview of the necessary precautions, handling procedures, and emergency responses related to benzyl isocyanate.

Storage of this compound

Proper storage of this compound is critical to maintain its chemical integrity and prevent hazardous situations. It is highly sensitive to moisture and can react with atmospheric water, leading to the formation of unstable ureas and carbon dioxide, which can cause pressure buildup in sealed containers.[1]

Key Storage Recommendations:

-

Temperature: Store in a cool, dry, well-ventilated area.[2][3]

-

Inert Atmosphere: For long-term storage, blanketing with an inert gas such as nitrogen or argon is recommended to prevent contact with moisture.

-

Container: Keep in a tightly closed container.[2][3][4] Containers should be properly sealed and checked regularly for leaks.[5]

-

Location: Store in a designated flammables area, away from heat, sparks, open flames, and other ignition sources.[3][4][5] The storage area should be accessible only to trained and authorized personnel.[5]

-

Segregation: Store away from incompatible materials.[2][3][5]

Properties and Safety Data

Understanding the physicochemical properties of this compound is fundamental to its safe handling. The following table summarizes key quantitative safety data.

| Property | Value | Source |

| Flash Point | 79 °C (174.2 °F) | [2] |

| Boiling Point | 110-111 °C at 40 mmHg | [6] |

| Molecular Formula | C8H7NO | [4] |

| CAS Number | 3173-56-6 | [4] |

Handling Precautions

All work with this compound must be conducted with strict adherence to safety protocols to minimize exposure risk.

Engineering Controls:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2] Use explosion-proof ventilation systems.[4][5]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][4]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles are mandatory.[2]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile or butyl rubber) and a lab coat to prevent skin contact.[2]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors should be used.[2]

Safe Handling Practices:

-

Grounding: Ground and bond containers when transferring material to prevent static discharge.[3]

-

Hygiene: Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed immediately and washed before reuse.[2]

Chemical Incompatibility

This compound is a reactive compound that can undergo hazardous reactions with a variety of substances. It is crucial to avoid contact with these materials.

| Incompatible Material | Potential Hazard |

| Water | Reacts to form unstable ureas and carbon dioxide, causing pressure buildup.[1][4][7][8] |

| Acids (Strong) | Violent reactions can occur.[2][4][7][8] |

| Bases (Strong) | Violent reactions can occur.[2][4][7][8] |

| Alcohols | Reacts exothermically to form carbamates.[4][7][8] |

| Amines | Reacts exothermically to form ureas.[4][7][8] |

| Strong Oxidizing Agents | Can lead to vigorous, potentially explosive reactions.[2][4][7][8] |

| Strong Reducing Agents | Incompatible.[2] |

Experimental Protocols

Protocol for Quenching this compound in a Reaction Mixture

This protocol outlines a general procedure for safely quenching residual this compound in a reaction mixture. The choice of quenching agent will depend on the specific reaction conditions and downstream processing.

Materials:

-

Reaction mixture containing this compound.

-

Quenching agent (e.g., a primary or secondary amine like butylamine (B146782) or dibutylamine, or an alcohol like isopropanol).

-

Anhydrous solvent for dilution (if necessary).

-

Appropriate work-up solutions (e.g., aqueous acid, base, brine).

Procedure:

-

Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath to moderate the rate of the quenching reaction.

-

Dilute (if necessary): If the reaction mixture is concentrated, dilute it with a suitable anhydrous solvent to ensure efficient mixing and heat dissipation.

-

Slow Addition of Quenching Agent: Slowly add the quenching agent dropwise to the stirred reaction mixture. A slight excess (1.1-1.5 equivalents relative to the initial amount of this compound) is typically used to ensure complete reaction.

-

Monitor the Reaction: Monitor the disappearance of the this compound by an appropriate analytical technique (e.g., TLC, IR spectroscopy). The isocyanate peak in the IR spectrum (around 2250 cm⁻¹) should disappear.

-

Allow to Warm: Once the addition is complete and the initial exotherm has subsided, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction is complete.

-

Work-up: Proceed with the standard aqueous work-up to remove the urea (B33335) or carbamate (B1207046) by-products and isolate the desired product.

Protocol for Spill Neutralization and Cleanup

In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Materials:

-

Spill containment materials (e.g., absorbent pads, vermiculite (B1170534), sand).[2]

-

Neutralization solution (prepare fresh):

-

Personal Protective Equipment (PPE) as described in Section 3.

-

Sealable waste container.

Procedure for Small Spills (in a fume hood):

-

Contain the Spill: Cover the spill with an inert absorbent material like vermiculite or sand.[2]

-

Apply Neutralizing Solution: Slowly and carefully add the neutralizing solution to the absorbed material. Be aware that the reaction may generate gas (CO2).

-

Allow to React: Let the mixture stand for at least 30 minutes.

-

Collect Waste: Carefully scoop the mixture into a labeled, sealable waste container. Do not seal the container tightly initially to allow for the venting of any evolved gases.

-

Decontaminate the Area: Wipe the spill area with the neutralizing solution, followed by water.

-

Dispose of Waste: Dispose of the waste and contaminated materials according to institutional and local regulations.

Procedure for Large Spills:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Follow Institutional Procedures: Follow your institution's emergency procedures for large chemical spills. Do not attempt to clean up a large spill without proper training and equipment.

Visual Guides

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Chemical Incompatibility Diagram

Caption: Chemical incompatibility of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. actsafe.ca [actsafe.ca]

- 4. georganics.sk [georganics.sk]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. safetyinnumbers.ca [safetyinnumbers.ca]

- 8. US6664414B2 - Process for reducing residual isocyanate - Google Patents [patents.google.com]

- 9. fsi.co [fsi.co]

A Technical Guide to the Discovery and History of Benzyl Isocyanate for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Reagent from its 19th-Century Origins to its Contemporary Applications in Pharmaceutical Science.

Abstract

Benzyl (B1604629) isocyanate, a versatile organic compound, has played a significant, albeit often understated, role in the advancement of chemical synthesis and pharmaceutical development. This technical guide provides a comprehensive overview of the discovery and historical evolution of benzyl isocyanate, detailing its initial synthesis in the late 19th century and the subsequent development of more refined and efficient preparatory methods. We will delve into the key experimental protocols of historical significance, present comparative quantitative data, and illustrate the evolution of its synthetic pathways. Furthermore, this guide will explore the historical and contemporary applications of this compound, with a particular focus on its utility as a crucial building block in the synthesis of pharmaceutically active compounds.

The Dawn of Isocyanate Chemistry: A Historical Perspective

The journey of this compound begins with the broader discovery of the isocyanate functional group. In 1848, French chemist Charles Adolphe Wurtz was the first to synthesize this class of compounds by reacting alkyl sulfates with potassium cyanate (B1221674). This seminal work laid the foundation for the exploration of isocyanate chemistry. Following this, in 1884, Hentschel developed the phosgenation of amines, a method that would become the cornerstone of commercial isocyanate production.

The first specific synthesis of this compound was reported in the late 19th century. This early work set the stage for further investigation into its properties and potential applications. Another significant milestone in isocyanate synthesis was the development of the Curtius rearrangement by German chemist Theodor Curtius in 1885. This reaction, involving the thermal decomposition of an acyl azide (B81097), provided a valuable alternative route to isocyanates, including this compound, and remains a fundamental transformation in organic chemistry today.[1][2]

Evolution of Synthetic Methodologies

The synthesis of this compound has evolved considerably since its initial discovery, driven by the pursuit of higher yields, greater purity, and improved safety. The following sections detail the key historical and modern methods for its preparation.

Early Synthetic Approaches

The initial syntheses of this compound were primarily based on two main strategies: the reaction of benzyl halides with cyanate salts and the phosgenation of benzylamine (B48309).

One of the earliest methods involved the reaction of a benzyl halide, such as benzyl chloride or benzyl bromide, with an alkali metal cyanate, typically sodium or potassium cyanate. This nucleophilic substitution reaction, while straightforward in concept, often required harsh reaction conditions and resulted in modest yields.

Experimental Protocol: Synthesis of this compound from Benzyl Chloride and Sodium Cyanate

A mixture of benzyl chloride and a slight excess of sodium cyanate in a high-boiling inert solvent, such as dimethylformamide (DMF), was heated at an elevated temperature (e.g., 100°C) for several hours.[3] The reaction mixture was then cooled, and the inorganic salts were removed by filtration. The this compound was isolated from the filtrate by distillation under reduced pressure. A notable side reaction was the trimerization of this compound to form tribenzyl isocyanurate, which could be minimized by the addition of a catalyst.[3]